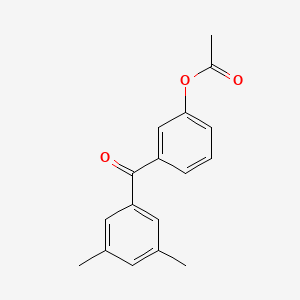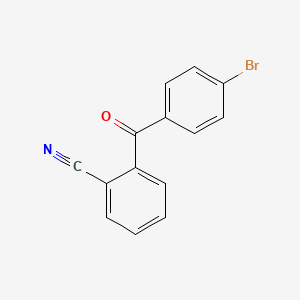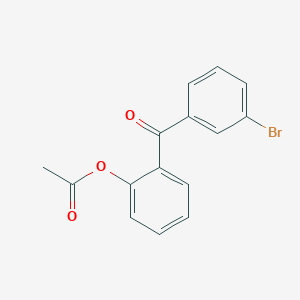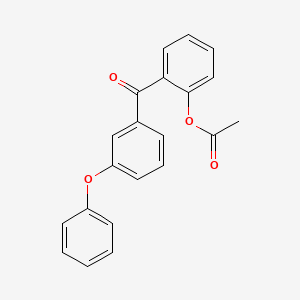
3-Acetoxy-3',5'-dimethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxy-3’,5’-dimethylbenzophenone, also known as [3- (3,5-dimethylbenzoyl)phenyl] acetate, is an organic compound . It has a molecular weight of 268.31 .
Molecular Structure Analysis
The molecular structure of 3-Acetoxy-3’,5’-dimethylbenzophenone contains a total of 37 bonds; 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aromatic ketone . The molecule contains a total of 36 atoms, including 16 Hydrogen atoms, 17 Carbon atoms, and 3 Oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Formation and Rearomatization of Adducts : The nitration of compounds similar to 3-Acetoxy-3',5'-dimethylbenzophenone, like 3,4-dimethylbenzophenone, results in a variety of products including different nitroacetophenones and dihydrophenyl acetates. These compounds undergo rearomatization under certain conditions, forming products like 2-benzoyl-4,5-dimethylphenyl acetate, which is significant in synthetic organic chemistry (Fischer, Greig, & Röderer, 1975).
Palladium-Catalyzed Acetoxylation : Studies on palladium-catalyzed acetoxylation involving similar compounds have led to the development of important intermediates for chemical synthesis, highlighting the potential applications in the field of organic chemistry and material sciences (Pasunooti et al., 2016).
Photochemical Transformations : Photoreactions of compounds akin to this compound have been observed to produce various photoproducts, demonstrating its potential applications in photoreactions and photochemistry (Plíštil et al., 2006).
Advanced Material Synthesis
Nonlinear Optical Parameters : The study of compounds structurally related to this compound in nonlinear optical applications suggests their potential use in optical device applications like optical limiters and switches, which is critical in the field of photonics and telecommunications (Naseema et al., 2010).
Molecular Inclusion and Crystal Structures : The formation of molecular clathrates with compounds structurally similar to this compound highlights its potential use in the study of molecular structures and in the development of new materials with unique properties (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).
Eigenschaften
IUPAC Name |
[3-(3,5-dimethylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-7-12(2)9-15(8-11)17(19)14-5-4-6-16(10-14)20-13(3)18/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIKWJCVQAMEBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641682 |
Source


|
| Record name | 3-(3,5-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890099-20-4 |
Source


|
| Record name | 3-(3,5-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














